![molecular formula C20H22BrNO3 B8069284 YS-49 monohydrate](/img/structure/B8069284.png)
YS-49 monohydrate
Overview
Description
YS-49 monohydrate is a useful research compound. Its molecular formula is C20H22BrNO3 and its molecular weight is 404.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality YS-49 monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about YS-49 monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antithrombotic Effects : YS-49, along with YS-51, both analogs of higenamine, demonstrated significant antiplatelet and antithrombotic activities. These compounds inhibited platelet aggregation induced by ADP, collagen, and epinephrine in human and rat platelets. They also showed positive effects in mouse acute thrombosis models and rat arterio-venous shunt models (Yun-Choi et al., 2001).
Cardiovascular Effects : YS-49 has been found to affect cardiovascular functions in rats and rabbits. It increased heart rate and force in isolated rat atria, relaxed rat aorta contracted by PE and KCl, and influenced blood pressure and heart rate in anesthetized rabbits. These effects were associated with beta-adrenergic receptor stimulation (Lee et al., 1994).
Vascular Smooth Muscle Cell Proliferation Regulation : YS 49 was found to regulate angiotensin II-stimulated proliferation of rat vascular smooth muscle cells (VSMCs) by inducing heme oxygenase-1 (HO-1). This induction led to a reduction in VSMC proliferation, ROS production, and phosphorylation of JNK, suggesting potential therapeutic applications for vascular diseases related to angiotensin II (Sun et al., 2008).
Prevention of Nitric Oxide Synthase Expression : YS 49 inhibited NO production and inducible nitric oxide synthase (iNOS) protein expression in rat aortic vascular smooth muscle cells and RAW 264.7 macrophages exposed to lipopolysaccharide and interferon-γ. It also affected vascular hyporeactivity and survival rates in LPS-treated animals, suggesting potential benefits in septic shock and diseases associated with iNOS over-expression (Kang et al., 1999).
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrate;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2.BrH.H2O/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;;/h1-7,11-12,18,21-23H,8-10H2;1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCUNMLYODPTIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.O.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
YS-49 monohydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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